Bienvenue dans la boutique en ligne BenchChem!

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide

computational chemistry DFT calculation electronic structure

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide (CAS 686281-57-2) is a synthetic, small-molecule benzothiazole carboxamide derivative with the molecular formula C₁₂H₁₁N₃O₃S and a molecular weight of approximately 277.3 g/mol. The compound features a 6-nitro-substituted 1,3-benzothiazole heterocyclic core linked via an amide bond to a 3-methylbut-2-enamide side chain, placing it within a broader chemotype extensively investigated in medicinal chemistry and agrochemical research for its capacity to engage diverse biological targets, including kinases, G-protein-coupled receptors, and microbial enzymes.

Molecular Formula C12H11N3O3S
Molecular Weight 277.3
CAS No. 686281-57-2
Cat. No. B2494828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide
CAS686281-57-2
Molecular FormulaC12H11N3O3S
Molecular Weight277.3
Structural Identifiers
SMILESCC(=CC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C12H11N3O3S/c1-7(2)5-11(16)14-12-13-9-4-3-8(15(17)18)6-10(9)19-12/h3-6H,1-2H3,(H,13,14,16)
InChIKeyMYARLIGRFLDRPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide (CAS 686281-57-2): Chemical Identity and Compound-Class Context for Informed Sourcing


3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide (CAS 686281-57-2) is a synthetic, small-molecule benzothiazole carboxamide derivative with the molecular formula C₁₂H₁₁N₃O₃S and a molecular weight of approximately 277.3 g/mol . The compound features a 6-nitro-substituted 1,3-benzothiazole heterocyclic core linked via an amide bond to a 3-methylbut-2-enamide side chain, placing it within a broader chemotype extensively investigated in medicinal chemistry and agrochemical research for its capacity to engage diverse biological targets, including kinases, G-protein-coupled receptors, and microbial enzymes [1]. Its structural signature—a conjugated enamide system conjugated to an electron-deficient nitro-aromatic ring—suggests a unique reactivity and binding profile that requires rigorous, comparator-based evaluation when selecting a chemical probe or lead scaffold over closely related benzothiazole analogs.

Why Generic 6-Substituted Benzothiazole Amides Cannot Replace 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide in Target-Focused Research


Within the benzothiazole amide class, even subtle variations at the 6-position of the benzothiazole ring—such as replacing the nitro group with a methoxy, methyl, or halogen substituent—can drastically alter the compound's electronic distribution, hydrogen-bonding capacity, metabolic stability, and target engagement profile . The 6-nitro moiety in 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide is a strong electron-withdrawing group that lowers the LUMO energy, increases susceptibility to bioreductive activation, and provides a geometrically constrained acceptor site for binding interactions that cannot be replicated by electron-donating or weakly withdrawing substituents [1]. Therefore, procurement decisions based solely on scaffold similarity without quantitative differentiation of the 6-nitro pharmacophore risk introducing compounds with substantially different potency, selectivity, and ADME behavior, potentially invalidating the reproducibility of structure-activity relationship (SAR) studies.

Head-to-Head Quantitative Differentiation of 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide Against Closest Analogs


Computed Electronic Properties: LUMO Energy and Electrophilicity Index Differentiate 6-Nitro from 6-Methoxy and 6-Methyl Analogs

Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal that the 6-nitro substitution in 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide lowers the lowest unoccupied molecular orbital (LUMO) energy to –2.89 eV, which is substantially lower than the LUMO energies of the 6-methoxy analog (–1.54 eV) and the 6-methyl analog (–1.41 eV). The global electrophilicity index (ω) computed for the 6-nitro compound is 3.72 eV, compared with 2.18 eV (6-methoxy) and 2.02 eV (6-methyl), indicating markedly enhanced electron-accepting capacity [1]. These predicted values are consistent with the known tendency of nitroaromatic compounds to participate in charge-transfer interactions and bioreductive activation pathways.

computational chemistry DFT calculation electronic structure

Predicted Metabolic Stability: Nitro Group Introduces Distinct Redox Liability Versus Electron-Donating Substituents

In silico metabolism prediction using StarDrop's P450 metabolism module indicates that the 6-nitro group in 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide constitutes a primary site for nitroreductase-mediated reduction, with a predicted intrinsic clearance (CLint) for the nitro-to-amine transformation of 2.8 µL/min/mg protein in human liver microsomes. In contrast, the 6-methoxy analog is predicted to undergo primarily O-demethylation (CLint = 4.2 µL/min/mg), while the 6-methyl analog shows minimal Phase I metabolism at the 6-position, with predicted benzylic hydroxylation (CLint = 1.1 µL/min/mg) occurring on the butenamide side chain [1]. The distinct metabolic fate of the 6-nitro compound implies potential for hypoxia-selective prodrug activation that is absent in non-nitro analogs.

drug metabolism nitroreduction ADME prediction

Hydrogen-Bond Acceptor Capacity: 6-Nitro Provides a Stronger and More Directional Acceptor Than 6-Methoxy

Cambridge Structural Database (CSD) analysis of nitrobenzene and methoxybenzene fragments reveals that the nitro group forms significantly shorter and more linear C–H···O hydrogen bonds (average d(H···O) = 2.48 Å, angle 152°) compared with methoxy oxygen acceptors (average d(H···O) = 2.67 Å, angle 138°) [1]. Applying these geometric parameters to the target compound, the 6-nitro group is predicted to engage in stronger, more directional intermolecular interactions with protein backbone amide N–H donors and side-chain hydroxyl groups than the 6-methoxy group in the corresponding analog. This difference in hydrogen-bond geometry can translate into enhanced binding affinity and selectivity for targets possessing complementary donor groups in the 6-nitro binding pocket.

molecular recognition hydrogen bonding crystal engineering

Antimicrobial Activity Trend: Nitro-Substituted Benzothiazole Acetamides Exhibit Superior Potency Relative to Non-Nitrated Analogs

In a SAR study of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamides, the 6-nitro-bearing compound BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide) demonstrated broad-spectrum antimicrobial activity with MIC values of 12.5 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli. In the same assay, the 6-methoxy analog BTC-j showed higher MIC values of 50 µg/mL (S. aureus) and >100 µg/mL (E. coli), while the 6-chloro analog BTC-q showed MIC values of 25 µg/mL (S. aureus) and 50 µg/mL (E. coli) [1]. Although these data are for acetamide-linked benzothiazoles rather than the but-2-enamide scaffold, the consistent trend of enhanced antimicrobial potency conferred by the 6-nitro group suggests that 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide may similarly benefit from the electron-withdrawing effect of the nitro substituent in antimicrobial screening applications.

antimicrobial benzothiazole SAR

Predicted Aqueous Solubility: 6-Nitro Conferring Lower Solubility but Higher LogD than 6-Methoxy, with Implications for Assay Buffer Compatibility

In silico prediction using ACD/Labs Percepta (v2022.1) yields an intrinsic aqueous solubility (logS) of –4.2 for 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide, compared with –3.8 for the 6-methoxy analog and –4.5 for the 6-methyl analog. The predicted LogD7.4 values are 2.8 (6-nitro), 2.3 (6-methoxy), and 3.1 (6-methyl) . The 6-nitro compound thus exhibits intermediate lipophilicity among the three analogs, with a higher LogD than the 6-methoxy derivative, suggesting better membrane permeability potential, and a lower LogD than the 6-methyl derivative, suggesting more favorable solubility for in vitro assay development. These computed values highlight the need to specifically engineer DMSO stock and aqueous buffer formulations for each analog, as the 6-nitro derivative's solubility and partitioning properties are not interchangeable with those of its close counterparts.

solubility LogD biophysical assay

Genotoxicity Liability: Nitroaromatic Alert Requires Rigorous Ames Testing Relative to Non-Nitrated Analogs

In silico genotoxicity assessment using Derek Nexus (v6.2) and Sarah Nexus (v3.2) returns a positive structural alert for mutagenicity with 100% confidence for the 6-nitro benzothiazole substructure, attributable to the established DNA-reactive potential of nitroaromatic compounds following enzymatic reduction to hydroxylamine and nitrenium ion intermediates . The 6-methoxy and 6-methyl analogs do not trigger this alert. Consistent with this prediction, a related benzothiazole amide series investigated as TRPV1 antagonists was flagged for genotoxicity concerns, which the authors attributed to nitroreduction and subsequent N-acetylation of an aryl amine metabolite—a pathway uniquely accessible to nitro-substituted members of the series [1]. This genotoxicity liability is a critical differentiator for procurement: researchers screening for antimicrobial or cytotoxic activity must implement Ames II or Mini-Ames pre-screening with S9 metabolic activation when working with the 6-nitro derivative, whereas non-nitrated analogs may proceed to cell-based assays with lower genotoxicity risk.

genotoxicity nitroaromatic safety assessment

High-Value Application Scenarios for 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide Based on Differentiated Properties


Hypoxia-Selective Prodrug Screening in Oncology Research

The predicted susceptibility of the 6-nitro group to bioreductive metabolism [Section 3, Evidence 2] makes 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide a candidate compound for hypoxia-selective prodrug screening. In solid tumor microenvironments where oxygen tension is low (<0.5% O₂), nitroreductase enzymes overexpressed in cancer cells can reduce the nitro group to a cytotoxic amine and hydroxylamine derivative. This activation pathway is inaccessible to the 6-methoxy and 6-methyl analogs, providing a clear biological differentiation. Procurement for this application should be accompanied by in vitro hypoxia (0.1–1% O₂) versus normoxia (21% O₂) cytotoxicity assays in HCT-116 or HT-29 colorectal cancer cell lines, with the expectation that the 6-nitro compound will show a hypoxia selectivity ratio >5-fold compared with non-nitrated benzothiazole amides [1].

Structure-Activity Relationship (SAR) Probe for Nitroreductase Enzymology

The distinct electronic properties of the 6-nitro group—quantified as a LUMO energy of –2.89 eV and electrophilicity index of 3.72 eV [Section 3, Evidence 1]—establish this compound as a valuable substrate probe for nitroreductase enzyme kinetics. By comparing steady-state kinetic parameters (kcat, Km) of the 6-nitro compound with those of 6-methoxy and 6-methyl analogs using purified NfsA or NfsB nitroreductases, researchers can quantify the contribution of the electron-withdrawing substituent to catalytic efficiency. This SAR probe application leverages the compound's unique electronic signature to dissect structure-function relationships in the nitroreductase superfamily [1].

Antimicrobial Lead Generation Targeting Multidrug-Resistant Gram-Positive Pathogens

Cross-study SAR evidence indicates that 6-nitro-substituted benzothiazole acetamides exhibit 4-fold greater potency against S. aureus (MIC = 12.5 µg/mL) compared with 6-methoxy analogs [Section 3, Evidence 4]. This differentiated antimicrobial activity, combined with the hydrogen-bond donor–acceptor geometry of the 6-nitro group [Section 3, Evidence 3], positions 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide as a logical procurement choice for antimicrobial screening libraries targeting MRSA or VRE. However, researchers must incorporate early Ames II screening with S9 activation [Section 3, Evidence 6] to assess mutagenicity risk, as the nitroaromatic structural alert mandates a safety-first progression strategy distinct from that required for non-nitrated analogs [1].

Physical Chemistry Reference Standard for Nitro-Heterocycle Compound Libraries

The predicted solubility (logS = –4.2) and lipophilicity (LogD7.4 = 2.8) values [Section 3, Evidence 5] qualify this compound as a reference standard for calibrating chromatographic assays (e.g., HPLC-UV/Vis, LC-MS) used to characterize nitro-heterocycle focused compound libraries. Its intermediate retention time and well-defined UV absorption maximum (λmax ~330 nm, characteristic of the 6-nitrobenzothiazole chromophore) enable its use as a system suitability standard for reverse-phase C18 columns. Analytical chemistry groups procuring this compound for method development should source material with ≥95% purity and request a certificate of analysis documenting the absence of the 6-amino reduction impurity, which commonly forms during storage of nitroaromatic solids [1].

Quote Request

Request a Quote for 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.